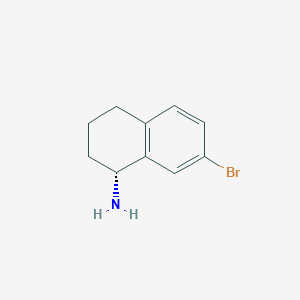

(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

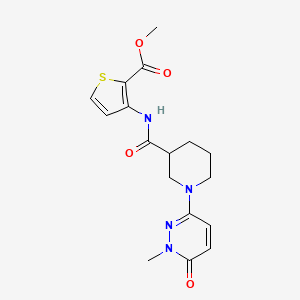

(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine, also known as (R)-7-Bromo-THN, is an organic compound that has been used in a variety of scientific research applications. It is a brominated derivative of tetrahydronaphthalene (THN), which is an aromatic hydrocarbon that is composed of two benzene rings linked together by a single bond. The addition of the bromine atom to the THN ring structure increases its stability and enhances its reactivity. The compound has been used in a variety of research applications, including the synthesis of pharmaceuticals, the study of enzyme-substrate interactions, and the development of new materials.

Aplicaciones Científicas De Investigación

Bio-catalytic Asymmetric Synthesis

A study by Taşdemir et al. (2020) explored the bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursors, using aromatic α-halohydrins like 2-bromo-1-(naphthalen-2-yl)ethanol, which can be derived from compounds similar to (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine. This process utilized Lactobacillus curvatus strains as biocatalysts and achieved high yield and enantiomerically pure forms of the precursors, highlighting the potential for green chemistry applications in pharmaceutical synthesis Taşdemir, V., Kalay, E., Dertli, E., & Şahin, E. (2020). Biocatalysis and Biotransformation.

Asymmetric Synthesis in Drug Development

The synthesis of optically active compounds is crucial in drug development for ensuring the desired therapeutic effects. Suzuki et al. (1986) demonstrated the use of bromolactonization in producing optically active anthracyclinones, which are vital in cancer treatment. The process involved derivatives of 2-acetyl-3,4-dihydronaphthalene, related to (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine, showcasing the importance of such compounds in synthesizing key pharmaceutical intermediates Suzuki, M., Kimura, Y., & Terashima, S. (1986). Bulletin of the Chemical Society of Japan.

Molecular Structure Studies

Understanding the molecular structures of complex compounds is essential for pharmaceutical development. Petit et al. (2007) investigated the structure of R207910, a novel anti-tuberculosis agent, which includes a bromo-naphthalenyl component similar to (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine. Their research provided insights into the compound's conformation and interactions, contributing to the development of more effective tuberculosis treatments Petit, S., Coquerel, G., Meyer, C., & Guillemont, J. (2007). Journal of Molecular Structure.

Propiedades

IUPAC Name |

(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUSWQSCHYYQQF-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC(=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2804172.png)

![N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide](/img/structure/B2804176.png)

![1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2804180.png)

![N-(tert-butyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2804181.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2804184.png)